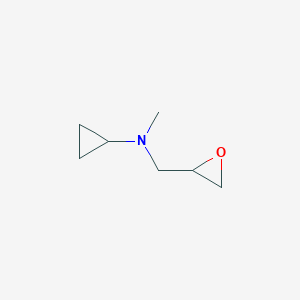![molecular formula C11H6F3NO2S B1420368 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 762287-51-4](/img/structure/B1420368.png)
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring . They are used in various fields due to their unique properties. For example, they can act as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as diolefination . This process is typically mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Molecular Structure Analysis
The molecular structure of similar compounds often includes a phenyl ring with a trifluoromethyl group attached . The exact structure would depend on the specific compound and its synthesis.Chemical Reactions Analysis
Trifluoromethylphenyl compounds can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Trifluoromethylphenyl compounds typically have unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, they often have a high density and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
- Novel Thiazole Compounds Synthesis : Ethyl-2-[4'(3"-fluorobenzyloxy)phenyl]-4-(trifluoromethyl)thiazole-5-carboxylate, a derivative of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, shows fungicidal activity against Gibberella saubinetii and Pellicularia sasakii (Qiu Li-ga, 2015).
- Photolysis Applications : The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in acetonitrile containing trifluoroacetic acid leads to the synthesis of thiazole-5-carboxylate esters, demonstrating a unique application in synthetic chemistry (M. Fong et al., 2004).
Biological and Medicinal Research
- Anticancer Activity : Novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which may include the 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, have shown anticancer activity against various cell lines, indicating potential therapeutic applications (Wen-Xi Cai et al., 2016).
Industrial Applications
- Synthesis of Fungicides : The compound has been utilized in the synthetic process of novel fungicides like Thifuzamide, showcasing its role in agricultural chemistry (Liu An-chang, 2012).
- Corrosion Inhibition : Thiazole derivatives, including those related to 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, have shown potential as corrosion inhibitors in acidic media, relevant in materials science and engineering (Turuvekere K. Chaitra et al., 2016).
Advanced Chemical Studies
- Spectroscopic and Structural Analysis : Extensive spectroscopic methods (FT-IR, NMR, Raman, X-ray, MS) and theoretical calculations (Hartree–Fock and DFT) have been used to study the structural and conformational aspects of derivatives of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, contributing to the understanding of its chemical properties (N. Buceta et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(18-9)10(16)17/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHZQLTWBMTKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1420286.png)
![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)

![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)


![2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1420300.png)

![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1420304.png)

